molecular formula C21H21NO3 B5595651 1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE

1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE

Cat. No.: B5595651
M. Wt: 335.4 g/mol
InChI Key: VHPSBIVVELUJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry

Preparation Methods

The synthesis of 1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE typically involves multiple steps, starting with the formation of the benzofuran core. Common synthetic routes include:

Industrial production methods often employ these synthetic routes with optimizations for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

1-(5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBONYL)PIPERIDINE can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5-methoxy-2-phenyl-1-benzofuran-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-24-16-10-11-18-17(14-16)19(21(23)22-12-6-3-7-13-22)20(25-18)15-8-4-2-5-9-15/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPSBIVVELUJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2C(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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